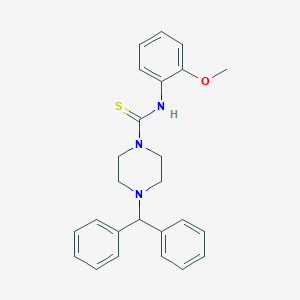
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most widely prescribed drugs in the world.
作用机制
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate reduces the production of prostaglandins, which results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve joint mobility in patients with osteoarthritis. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been shown to reduce the risk of cardiovascular events in patients with osteoarthritis and rheumatoid arthritis.
实验室实验的优点和局限性
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have different effects depending on the dose and duration of treatment, which can make it difficult to compare results across different studies.
未来方向
There are several areas of future research for 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate. One area is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area is the investigation of its potential use in the treatment of cancer and other neurological disorders. Finally, there is a need for more research to understand the mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate and its effects on different cell types and tissues.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic effects. It has a well-established safety profile and has been used to treat a variety of conditions. However, there are also limitations to its use, and there is a need for more research to understand its mechanism of action and potential uses in the treatment of other conditions.
合成方法
The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate involves several steps. The first step is the synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl chloride from 3,4-dichlorophenylacetic acid. This is then reacted with 4-aminobenzoic acid to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-aminobenzoate. The final step involves the acylation of the amine group with propionic anhydride to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate.
科学研究应用
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been extensively studied for its anti-inflammatory and analgesic effects. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
产品名称 |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate |
|---|---|
分子式 |
C18H15Cl2NO4 |
分子量 |
380.2 g/mol |
IUPAC 名称 |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C18H15Cl2NO4/c1-2-17(23)21-13-6-3-11(4-7-13)18(24)25-10-16(22)12-5-8-14(19)15(20)9-12/h3-9H,2,10H2,1H3,(H,21,23) |
InChI 键 |
WXJNTQHESZYVEG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
![4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione](/img/structure/B215848.png)


![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B215864.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215874.png)
![10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
![dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)